molecular formula C14H9NO2S B3060637 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- CAS No. 59850-88-3

4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-

Cat. No.: B3060637
CAS No.: 59850-88-3
M. Wt: 255.29 g/mol
InChI Key: NCQWSWJXUMRWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of the broader class of benzoxazinones, which are known for their diverse biological properties and have been widely explored in pharmaceutical and agricultural chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- can be achieved through a one-pot method. This involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The reaction typically proceeds under mild conditions, resulting in high yields and simplified workup processes . Another method involves the reaction of anthranilic acid with benzoyl chloride in the presence of triethylamine, followed by cyclization using cyanuric chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound is amenable to nucleophilic substitution reactions, particularly at the benzoxazinone ring and the thienyl group.

Common Reagents and Conditions

Common reagents used in these reactions include cyanuric chloride, dimethylformamide, acetic anhydride, and sulfuric acid . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted benzoxazinones and quinazolinone derivatives, which have significant medicinal properties .

Scientific Research Applications

4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.

    Biology: Exhibits potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: Investigated for its potential as an anti-neoplastic agent and elastase inhibitor.

    Industry: Utilized in the development of herbicides and fungicides due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4H-1,4-Benzoxazin-3-one: Known for its use in herbicide development.

    4H-1,3-Benzoxazin-4-one: Potent inhibitor of acetyl coenzyme A carboxylases in humans, fungi, and plants.

    2-Phenyl-4H-3,1-Benzoxazin-4-one: Synthesized using similar methods and exhibits similar biological activities.

Uniqueness

4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-thiophen-2-ylethenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14-11-5-1-2-6-12(11)15-13(17-14)8-7-10-4-3-9-18-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQWSWJXUMRWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409317
Record name 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59850-88-3
Record name 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Reactant of Route 2
Reactant of Route 2
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Reactant of Route 3
Reactant of Route 3
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Reactant of Route 4
Reactant of Route 4
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Reactant of Route 5
Reactant of Route 5
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Reactant of Route 6
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.